molecular formula C14H18BrNO3S B578341 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one CAS No. 1247885-06-8

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one

Cat. No.: B578341
CAS No.: 1247885-06-8
M. Wt: 360.266
InChI Key: OGLJPDCEBNTHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a substituted piperidinone derivative featuring:

  • A bromine atom at the 5-position of the piperidine ring.
  • Two methyl groups at the 3-position, inducing steric effects.
  • A tosyl (p-toluenesulfonyl) group at the 1-position, enhancing electrophilic reactivity.

Such compounds are intermediates in medicinal chemistry, particularly in the development of psychotropic or antimicrobial agents .

Properties

IUPAC Name

5-bromo-3,3-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c1-10-4-6-11(7-5-10)20(18,19)16-8-12(15)13(17)14(2,3)9-16/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLJPDCEBNTHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C(C2)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728758
Record name 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247885-06-8
Record name 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,3-dimethylbutan-2-one and an amine.

    Bromination: The bromine atom is introduced at the 5th position of the piperidine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Tosylation: The tosyl group is attached to the nitrogen atom of the piperidine ring using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents such as ethanol or dimethyl sulfoxide.

    Reduction: Reducing agents (e.g., sodium borohydride) in solvents such as methanol or tetrahydrofuran.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of oxidized piperidine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.

Case Study: Synthesis of Heterocycles

  • The compound has been used as a precursor in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. For instance, its reactivity can be exploited to create novel piperidine derivatives that exhibit biological activity against various diseases, including cancer and bacterial infections .

Catalytic Applications

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one has also found applications in catalysis. It can act as a catalyst or a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

Example: Nickel-Catalyzed Reactions

  • In nickel-catalyzed reactions involving alkyl bromides, the compound has shown promise in facilitating reductive coupling processes. This application is particularly valuable in organic synthesis where the formation of new carbon-carbon bonds is desired .

Medicinal Chemistry

The compound's structural features make it a candidate for development as a pharmaceutical agent. Its derivatives have been studied for their potential therapeutic effects.

Research Findings:

  • Studies have indicated that modifications to the piperidine ring can lead to compounds with enhanced pharmacological profiles. For example, derivatives of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one have been evaluated for their anti-inflammatory and analgesic properties .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one has potential uses in material science.

Application: Polymer Chemistry

  • The compound can be utilized in the design of new polymers with specific functionalities. Its ability to undergo further chemical modifications allows for the creation of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Synthesis of Bioactive CompoundsPrecursor for nitrogen-containing heterocyclesNovel piperidine derivatives with biological activity
Catalytic ApplicationsActs as a catalyst or ligand in metal-catalyzed reactionsEnhances efficiency in carbon-carbon bond formation
Medicinal ChemistryPotential therapeutic agent; derivatives studied for pharmacological effectsAnti-inflammatory and analgesic properties observed
Material ScienceUsed in polymer design for specific functionalitiesTailored properties for coatings and drug delivery

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tosyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Brominated Piperidine Derivatives

(a) 5-Bromo-3,3-dimethylindolin-2-one
  • Structure: Features a brominated indolinone core instead of a piperidinone.
  • Key Differences: The indolinone ring introduces aromaticity, altering electronic properties compared to the saturated piperidinone. The absence of a tosyl group reduces electrophilic reactivity.
  • Applications : Used in organic synthesis for heterocyclic diversification .
(b) 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one
  • Structure: Combines a brominated furanone with a piperidine substituent.
  • Key Differences: The furanone ring introduces lactone functionality, differing in reactivity from the ketone in piperidin-4-one. Methoxy and methyl groups at non-equivalent positions modify solubility and steric interactions .
(c) 5-Bromo-3,4-dimethoxyamphetamine
  • Structure : A brominated amphetamine derivative with methoxy substituents.
  • Key Differences :
    • The primary amine and methoxy groups confer psychotropic activity, unlike the sulfonamide in the target compound.
    • Synthesized via bromination of dimethoxyamphetamine precursors .

Functional Group and Reactivity Comparison

Table 1: Comparative Analysis of Structural Features

Compound Core Structure Halogen Position Key Functional Groups Reactivity Profile
5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one Piperidinone 5 Tosyl, Br, 3,3-dimethyl Electrophilic substitution, SNAr
5-Bromo-3,3-dimethylindolin-2-one Indolinone 5 Br, 3,3-dimethyl Aromatic bromination, cyclization
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Furanone 3 Br, methoxy, piperidine Lactone ring-opening, nucleophilic addition
5-Bromo-3,4-dimethoxyamphetamine Phenethylamine 5 Br, 3,4-dimethoxy, amine Psychotropic activity, redox reactions

Key Observations :

  • The tosyl group in the target compound enhances its stability and suitability as a leaving group in nucleophilic substitutions.
  • Bromine positioning significantly impacts electronic effects: para-bromination (as in the target) versus ortho/meta positions in analogues alters resonance and steric interactions .

Biological Activity

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a tosyl group, is being investigated for its effects on various biological targets, particularly in the context of cancer treatment and enzyme inhibition.

The molecular formula of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is C13H16BrN1O2SC_{13}H_{16}BrN_{1}O_{2}S. Its structure includes a piperidine ring substituted with a tosyl group and a bromine atom, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one may act through various mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cancer progression, such as CYP11A1, which is crucial in steroidogenesis. Inhibitors of CYP11A1 have shown promise in reducing tumor growth in preclinical models of prostate cancer .
  • Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. This suggests that 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one may exert similar effects, potentially through modulation of signaling pathways involved in cell survival .

Biological Activity Data

The following table summarizes key biological activities associated with 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one and related compounds:

Activity Description Reference
Enzyme InhibitionInhibits CYP11A1; potential for treating steroid hormone-dependent cancers
Antiproliferative EffectsInduces apoptosis in cancer cell lines
Interaction with Biological TargetsModulates pathways involved in cell survival and proliferation

Case Studies

Several studies have explored the biological activity of piperidine derivatives, including 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one:

  • In Vivo Studies : Research involving murine models has shown that compounds with similar structures can significantly inhibit tumor growth. For instance, CYP11A1 inhibitors have been tested in xenograft models demonstrating reduced tumor size and improved survival rates .
  • In Vitro Assays : Cell line studies have reported that the compound can affect the viability of various cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Research Findings

Recent findings indicate a growing interest in the pharmacological potential of piperidine derivatives. The following points summarize key insights from the literature:

  • Selectivity : Compounds like 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one may offer selectivity for specific cancer types, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
  • Synthetic Accessibility : The synthesis of this compound has been optimized for yield and purity, facilitating further research into its biological properties .

Q & A

Q. What are the common synthetic routes for 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving bromination, tosylation, and ketone formation. For example, Claisen–Schmidt condensation (used in analogous piperidine derivatives) can introduce carbonyl groups, while Michael addition may stabilize intermediates . Optimization involves adjusting catalysts (e.g., Lewis acids), temperature (60–80°C for bromination), and solvent polarity (DCM or THF). Yield improvements (e.g., from 60% to >85%) are achievable by monitoring reaction progress via TLC and quenching side reactions with scavengers like molecular sieves.

Q. How is structural integrity confirmed for 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to verify substituents (e.g., dimethyl groups at δ 1.2–1.5 ppm, tosyl aromatic protons at δ 7.3–7.8 ppm) .
  • X-ray Diffraction : Resolve stereochemical ambiguities by analyzing single-crystal structures (e.g., bond angles, torsional strain) .
  • MS : Confirm molecular weight (e.g., ESI-MS m/z 428.1 [M+H]+^+) and fragmentation patterns.

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent bromine dissociation .
  • Moisture : Use desiccants (silica gel) in sealed containers; degradation products (e.g., hydrolyzed tosyl groups) can be monitored via HPLC .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Directing Groups : Use electron-withdrawing groups (e.g., tosyl) to orient bromination at the 5-position .
  • Reagent Choice : NBS (N-bromosuccinimide) in DMF favors selective bromination over radical pathways.
  • Validation : Compare 1H^1H-NMR shifts of crude products with computational predictions (DFT calculations) to confirm site-specific reactivity .

Q. How to resolve contradictions between spectroscopic data and computational models?

  • Methodological Answer :
  • Triangulation : Cross-validate NMR/X-ray data with IR (e.g., carbonyl stretch at ~1700 cm1^{-1}) and HPLC purity assays (>98%) .
  • Hybrid Modeling : Combine experimental data with DFT-based chemical shift predictions (e.g., Gaussian09 simulations) to reconcile discrepancies in peak assignments .

Q. What catalytic systems improve reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution in biphasic systems (e.g., water/DCM) .
  • Microwave Assistance : Reduce reaction time (from 12h to 2h) and improve yields (by 15–20%) for tosylation steps .

Methodological Tables

Q. Table 1: Analytical Techniques for Purity Assessment

TechniquePurposeDetection LimitReference
HPLCQuantify impurities (e.g., des-bromo byproduct)0.1%
1H^1H-NMRIdentify residual solvents (e.g., DMSO)0.5%
X-ray CrystallographyConfirm stereochemistryN/A

Q. Table 2: Stability Profile Under Storage Conditions

ConditionDegradation PathwayMitigation Strategy
Light (UV)Radical bromine lossAmber glassware, –20°C
HumidityTosyl group hydrolysisDesiccants, N2_2 atmosphere
Heat (>150°C)Ketone decompositionAvoid reflux beyond 120°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.